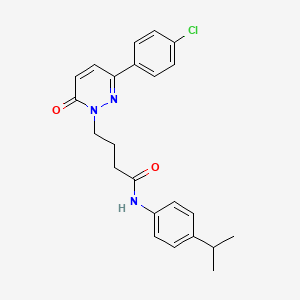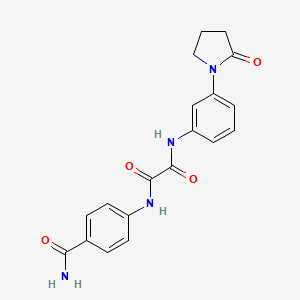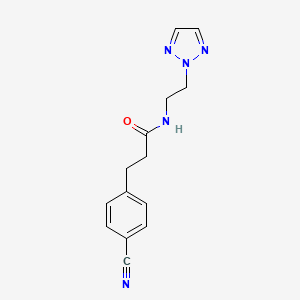![molecular formula C14H17N5O3 B2384288 8-ethyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876671-34-0](/img/structure/B2384288.png)
8-ethyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-ethyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a chemical compound with the molecular formula C14H17N5O3. It contains 41 bonds, including 24 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 3 double bonds, and 9 aromatic bonds .
Molecular Structure Analysis
The molecule contains 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, and 1 twelve-membered ring . It also contains 1 ketone .
Physical And Chemical Properties Analysis
The compound has a total of 39 atoms, including 17 Hydrogen atoms, 14 Carbon atoms, 5 Nitrogen atoms, and 3 Oxygen atoms .
Applications De Recherche Scientifique
Fatty Acid Ethyl Esters as Biomarkers
Research has explored the use of fatty acid ethyl esters (FAEEs) in hair as markers of alcohol consumption. This study aimed to differentiate alcoholics, social drinkers, and teetotalers by analyzing hair samples for four FAEEs. The findings suggest that FAEE concentrations in hair can serve as reliable markers for excessive alcohol consumption, indicating their potential application in monitoring alcohol intake levels over long periods (Auwärter et al., 2001).
Neuroprotection in Parkinson's Disease
Caffeine and certain adenosine A2A receptor antagonists have been researched for their neuroprotective effects in models of Parkinson's disease. The study demonstrates that caffeine, at doses similar to human consumption, can attenuate the dopaminergic deficits characteristic of Parkinson's disease, suggesting a potential role of A2A receptor blockade in mitigating neurotoxin-induced damage (Chen et al., 2001).
Metabolic and Vascular Effects of Nasal Decongestants
Oxymetazoline, a nasal decongestant derived from imidazoline, has been examined for its effects on nasal airway resistance and mucosal blood flow. This study highlights the pharmacological profile of oxymetazoline and its duration of effect, providing insights into its application and potential implications for the treatment of upper airway infections (Bende & Löth, 1986).
Analysis of Urinary Imidazoles for Diagnosing Metabolic Disorders
Techniques involving thin-layer chromatography have been developed to detect urinary excretion of specific imidazoles, aiding in the diagnosis of inherited metabolic disorders. This approach allows for the identification of abnormalities in purine synthesis and nucleotide interconversion, illustrating the importance of chemical analysis in diagnosing and understanding metabolic diseases (Wadman et al., 1985).
Heterocyclic Amines in Carcinogenesis
The formation and metabolism of heterocyclic amines, such as MeIQx and PhIP, at low doses in humans and rodents, have been studied for their potential role in carcinogenesis. This research underscores the significance of understanding the molecular mechanisms by which dietary components can contribute to cancer risk, highlighting the need for detailed chemical analysis in assessing health risks associated with exposure to heterocyclic amines (Turteltaub et al., 1999).
Propriétés
IUPAC Name |
6-ethyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-5-17-8(2)6-18-10-11(15-13(17)18)16(4)14(22)19(12(10)21)7-9(3)20/h6H,5,7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPBHJSTSIEBCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2384205.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide](/img/structure/B2384209.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2384210.png)

![rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B2384212.png)

![4-Chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2384217.png)
![N-(4-chlorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2384218.png)


![[2-(3,4-Dimethoxyphenyl)ethyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine](/img/structure/B2384223.png)


![{9-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2384228.png)